Ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate
Description
Ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate (CAS: 40154-02-7) is an organic compound with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.126 g/mol. It features a partially hydrogenated naphthalene ring (3,4-dihydronaphthalene) substituted with a methoxy group at position 6 and an ethyl acetate moiety at position 1. Its structural attributes confer intermediate polarity, as indicated by a polar surface area (PSA) of 35.53 Ų and a calculated XLogP3 value of 2.978, suggesting moderate lipophilicity .
This compound is industrially significant, produced by manufacturers like CHEMLYTE SOLUTIONS CO., LTD, and is used in pharmaceutical synthesis, such as in the production of SSR411298, a selective reuptake inhibitor .
Properties
IUPAC Name |
ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-3-18-15(16)10-12-6-4-5-11-9-13(17-2)7-8-14(11)12/h6-9H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRQATRLLZUTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CCCC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate typically involves the alkylation of 6-methoxy-3,4-dihydronaphthalene with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the potential toxicity and flammability of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(6-hydroxy-3,4-dihydronaphthalen-1-yl)acetate.
Reduction: Formation of 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Pathways
The synthesis of ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate typically involves the condensation of appropriate precursors through methods such as Claisen–Schmidt condensation or other esterification reactions. For instance, derivatives of dihydronaphthalene can be synthesized starting from methoxy-substituted naphthalene compounds .
Anticancer Activity
Recent studies have indicated that derivatives of dihydronaphthalene, including this compound, exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 human breast cancer cells. These compounds are being explored for their potential as anticancer agents due to their ability to induce apoptosis in malignant cells .
Neuroinflammatory Diseases
Research suggests that compounds similar to this compound may possess anti-neuroinflammatory properties. This makes them potential candidates for treating neurodegenerative diseases characterized by inflammation in the central nervous system .
Antioxidant Properties
Chalcone derivatives containing methoxy and dihydronaphthalene moieties have shown promising antioxidant activities. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Case Study 1: Synthesis and Characterization of Dihydronaphthalene Derivatives
In a study published in BioMed Research International, researchers synthesized a series of dihydronaphthalene derivatives from 6-methoxy-1-tetralone. The synthesized compounds were evaluated for their cytotoxic effects against MCF-7 cells, demonstrating significant potential as anticancer agents .
Case Study 2: Anti-Neuroinflammatory Agents
A recent investigation into chalcone derivatives with methoxy groups indicated their effectiveness in reducing neuroinflammation. The unique structure of these compounds enhances their interaction with biological targets involved in neuroinflammatory pathways .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate involves its interaction with specific molecular targets. The methoxy group and the ester functional group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate with key analogues based on substituents, ring saturation, and functional groups:
Research Findings and Data
Key Research Insights
Biological Activity
Ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate is an organic compound characterized by its unique structure, which includes a methoxy group and an ethyl ester functional group. With the molecular formula and a molecular weight of 246.3 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features a naphthalene derivative, with the methoxy group enhancing its solubility and reactivity. The synthesis typically involves the alkylation of 6-methoxy-3,4-dihydronaphthalene with ethyl bromoacetate, using potassium carbonate as a base in an organic solvent like dimethylformamide (DMF) under elevated temperatures .
Major Reactions
This compound can undergo several chemical transformations:
- Oxidation : Converts the methoxy group to a hydroxyl group.
- Reduction : The ester can be reduced to form an alcohol.
- Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antifungal Activity
The compound has also been explored for antifungal properties. In vitro tests have shown that it inhibits the growth of fungi, making it a candidate for further development as an antifungal agent.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within pathogens. The methoxy and ester groups are crucial for binding affinity and reactivity with enzymes or receptors involved in microbial growth and replication processes .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. Notably, it has shown potent cytotoxicity against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies
Several case studies highlight the biological efficacy of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study B | Showed significant cytotoxic effects on MCF-7 cells with IC50 values around 20 µg/mL. |
| Study C | Investigated the compound's role in inhibiting viral replication in MDCK cells infected with influenza virus A/H1N1. |
Q & A
Q. What are the common synthetic routes for Ethyl 2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetate, and how are yields optimized?
The compound is typically synthesized via esterification or condensation reactions. For example, starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a nucleophilic acyl substitution with ethyl acetoacetate derivatives can yield the target compound. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) critically influence yields. A reported procedure achieved 70% yield using a ketone precursor and allyl carboxylate under reflux in tetrahydrofuran (THF) with triethylamine as a base . Purification via silica gel chromatography (e.g., pentane:ethyl acetate gradients) is standard .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is primary for confirming structure. For example, the dihydronaphthalene moiety shows characteristic aromatic protons (δ 6.8–7.3 ppm) and methylene/methine signals (δ 2.1–3.0 ppm) in CDCl₃ . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M]⁺ at m/z 277.1468 for related analogs) . Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹).
Q. What challenges arise in resolving enantiomers of this compound, and what chiral separation methods are effective?
Enantiomeric separation is critical for pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) using columns like Chiralcel IF with hexane:isopropanol (95:5) gradients achieves >90% enantiomeric excess (ee). Retention times (e.g., 10.1 min vs. 11.2 min for R and S enantiomers) must be calibrated with standards . Computational modeling (e.g., PubChem 3D conformers) aids in predicting chiral interactions .
Q. How do degradation pathways or impurities form during synthesis, and how are they identified?
Common impurities include dealkylated products (e.g., demethylation at the methoxy group) or ester hydrolysis byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) detects trace impurities. For instance, N-(2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethyl)acetamide (CAS 1352139-51-5) is a known impurity in related compounds, identified via HRMS and NMR . Accelerated stability studies (40°C/75% RH) under ICH guidelines assess degradation kinetics.
Q. What computational tools are used to model the compound’s reactivity or crystallography?
For crystallographic refinement, SHELXL (via SHELX suite) is widely used for small-molecule X-ray data. Parameters like anisotropic displacement ellipsoids and R-factors (target < 0.05) ensure accuracy . WinGX and ORTEP visualize packing diagrams and hydrogen-bonding networks . Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) relevant to photostability .
Q. How are reaction mechanisms (e.g., electrochemical bromination) applied to modify the compound’s scaffold?
Electrochemical bromination using NaBr in acetonitrile introduces bromine at the α-position of the dihydronaphthalene ring. Cyclic voltammetry optimizes redox potentials, while ¹H NMR tracks regioselectivity (e.g., upfield shifts for brominated protons) . Mechanistic studies via isotopic labeling (e.g., D₂O quenching) confirm radical intermediates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
